molecular formula C11H14O2 B3272006 4-(4-Methoxyphenyl)butanal CAS No. 56047-51-9

4-(4-Methoxyphenyl)butanal

Cat. No. B3272006
CAS RN: 56047-51-9
M. Wt: 178.23 g/mol
InChI Key: CIVSDAZZSGAFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)butanal, also known as 4-(4-Methoxyphenyl)-1-butanol, is a chemical compound with the molecular formula CH3OC6H4(CH2)4OH . It is a light yellow liquid and is used as a reactant in nonimidazole histamine H3 receptor ligands preparation with combined inhibitory histamine N-methyltransferase activity .


Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl)butanal involves a one-pot tandem synthesis directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenyl)butanal can be represented by the SMILES string COc1ccc(CCCCO)cc1 . The InChI representation is 1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .


Chemical Reactions Analysis

The decay of 4-(4-methoxyphenyl)-1-butanol radical cation in water via Cα-H deprotonation has been kinetically investigated by pulse radiolysis .


Physical And Chemical Properties Analysis

4-(4-Methoxyphenyl)butanal is a solid at room temperature . It has a refractive index of 1.526 (lit.) . Its boiling point is 160-161 °C/8 mmHg (lit.) and its melting point is 3-4 °C (lit.) . The density of this compound is 1.042 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Organic Synthesis

The compound serves as a precursor for various chemical transformations:

Safety and Hazards

The safety data sheet for 4-(4-Methoxyphenyl)butanal indicates that it is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

4-(4-methoxyphenyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVSDAZZSGAFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)butanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxyphenyl)butanal
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)butanal
Reactant of Route 3
4-(4-Methoxyphenyl)butanal
Reactant of Route 4
4-(4-Methoxyphenyl)butanal
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyphenyl)butanal
Reactant of Route 6
Reactant of Route 6
4-(4-Methoxyphenyl)butanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.